3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They have been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis .
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized using various methods. One common synthetic method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves heating 3-amino-thiophene-2-carboxamides with either triethyl orthoformate or formic acid .Scientific Research Applications
Discovery of Non-Peptide Antagonists for the Human LHRH Receptor
A series of thieno[2,3-d]pyrimidine-2,4-dione derivatives were designed, leading to the discovery of a highly potent and orally active non-peptide luteinizing hormone-releasing hormone (LHRH) antagonist. This compound demonstrated high binding affinity and potent in vitro antagonistic activity for the human LHRH receptor, offering a new class of potential therapeutic agents for the clinical treatment of sex-hormone-dependent diseases (Sasaki et al., 2003).
Optimization of GnRH Antagonists
Further optimization of thieno[2,3-d]pyrimidine-2,4-dione scaffolds resulted in compounds with potent in vitro gonadotropin-releasing hormone (GnRH) antagonistic activity and reduced cytochrome P450 inhibitory activity. One such compound demonstrated effective suppression of plasma luteinizing hormone levels in animal models, supporting its clinical development for reproductive diseases treatment (Miwa et al., 2011).
Nonlinear Optical Properties of Novel Styryl Dyes
Investigations into the third-order nonlinear optical properties of novel styryl dyes, including derivatives of thieno[3,2-d]pyrimidine-2,4-diones, revealed promising optical power limiting behavior attributable to two-photon absorption. These findings suggest potential applications of these compounds in nonlinear optical materials for device applications (Shettigar et al., 2009).
Fluorescence Properties and DNA Interaction Studies
A study on organotin(IV) complexes with derivatives of thieno[2,3-d]pyrimidine-2,4-diones showed significant antimicrobial activity and interaction with DNA. These complexes demonstrated avid binding to CT-DNA and effective DNA cleaving properties under physiological conditions, indicating their potential in medicinal chemistry and biological applications (Prasad et al., 2010).
Mechanism of Action
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound exhibits high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells both under normoxic and hypoxic conditions . This suggests that the compound’s action is oxygenation independent, making it a versatile agent in different physiological conditions .
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-10-4-2-3-9(7-10)8-16-13(17)12-11(5-6-20-12)15-14(16)18/h2-7H,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFIJWHRQXFFSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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